N3–H Hydrogen Bond Donor Capability: Differentiation from 1,3-Dialkyl Congeners
CAS 876899-86-4 possesses a single hydrogen bond donor (Hdon = 1) attributable to its unsubstituted N3–H, in contrast to the 1,3-dimethyl analog (9-(3-chlorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione) and 1-methyl-3-ethyl analog, both of which have Hdon = 0 . This N3–H donor enables a specific hydrogen-bonding interaction not available to N3-alkylated congeners, which may alter binding mode, target recognition, and pharmacokinetic properties [1].
| Evidence Dimension | Hydrogen bond donor count (Hdon) – computed |
|---|---|
| Target Compound Data | Hdon = 1 (N3–H unsubstituted) |
| Comparator Or Baseline | 9-(3-chlorophenyl)-1,3-dimethyl analog: Hdon = 0 (N3–CH₃); 9-(3-chlorophenyl)-3-ethyl-1-methyl analog: Hdon = 0 (N3–C₂H₅) |
| Quantified Difference | ΔHdon = +1 (target compound vs. 1,3-dialkyl analogs) |
| Conditions | Computed molecular property; Hit2Lead/ChemBridge physicochemical profiling |
Why This Matters
The presence of a single N3–H hydrogen bond donor fundamentally alters the compound's capacity for directed intermolecular interactions, making it a distinct chemical probe for target engagement studies where N3–H-mediated binding is mechanistically relevant.
- [1] Koch P, et al. 1,3-Dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones as multiple target drugs for the potential treatment of neurodegenerative diseases. Bioorg Med Chem. 2013;21(23):7435–7452. doi:10.1016/j.bmc.2013.09.044. PMID: 24139167. View Source
